Cas no 83905-01-5 (Azithromycin)
Azithromycin Propriedades químicas e físicas
Nomes e Identificadores
-
- Azithromycin
- CP 62993
- 9-deoxo-9a-methyl-9a-aza-9a-homoerythromycin A
- Azenil
- Azimin
- AzithroMycin Identity
- Aziwok
- Aztrin
- N-methyl-11-aza-10-de-oxo-10-dihydroerythromycin A
- Setron
- Tobil
- xz405
- XZ-450
- Zeto
- Zifin
- 9-Deoxo-9a-methyl-9a-aza-homoerythromycin A
- 11-(4-Dimethylamino-3-hydroxy-6-methyl-oxan-2-yl)oxy-2-ethyl-3,4,10-tr
- (2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-Dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Zithromax
- Sumamed
- Zitromax
- Zmax
- Azithromycinum
- Azithromycine
- Hemomycin
- Azitrocin
- Azasite
- Zithrax
- Azitromax
- Mixoterin
- Zitrotek
- Misultina
- Zitrim
- Tromix
- Zmas
- Azithromycinum [Latin]
- Azithromycine [French]
- Zithromax IV
- AZITHROMYCIN DIHYDRATE
- Z-Pak
- Aritromicina [Spanish]
- C38H72N2O12
- Azithromycin (anhydrous)
- J2KLZ20U1M
- Azythromycin
- Azithromycin (AID
- Azithromycin Capsules
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one (ACI)
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]- (ZCI)
- 9-Deoxo-9a-methyl-9a-aza-9a-homoetrythromycin A
- Aruzilina
- Arzomicin
- Auricin
- Auricin (polyketide antibiotic)
- Azadose
- Azatril
- Azee
- Aziromycin
- Azisara
- Azithral
- Azithrocin
- Azithromycin A
- Aziwin
- AZM
- Azomycin
- Azomycin (macrolide)
- Durasite
- Macromycin
- Macrozit
- MeSH ID: D017963
- N-Methyl-11-aza-10-deoxo-10-dihydroerythromycin A
- Sanhe
- Shimen
- Sumazid
- Tridosil
- Trozocina
- Ultreon
- Xithron
- Xithrone
- XZ 405
- XZ 450
- Zi-Factor
- MLS001332500
- Azithromycin (AIDS Initiative)
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- CP62,993
- DCH3
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- NCGC00090753-03
- SR-05000002067
- Azithromycinum (Latin)
- NS00000204
- Azitromin
- NINDS_000233
- A-9940
- HMS3259D10
- AC-16014
- CHEBI:2955
- Azithromycin, Antibiotic for Culture Media Use Only
- Azithromycin,(S)
- DivK1c_000233
- SBI-0206706.P001
- SCHEMBL23481
- KBioSS_000787
- HSDB 7205
- CAS-83905-01-5
- IDI1_000233
- Azitromicina [Spanish]
- S01AA26
- CCG-39360
- Azithromycin, European Pharmacopoeia (EP) Reference Standard
- Zmax SR
- F94OW58Y8V
- NSC 758625
- HMS2232M10
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [INN]
- AZITHROMYCIN (USP MONOGRAPH)
- BRN 5387583
- CP-62993-3
- DTXSID8030760
- KBio3_001505
- KBioGR_000731
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- N-methyl-11-aza-10-deoxy-10-dihydroerythromycin A
- ZIT
- Azifast
- MLS001055353
- Azithromycin [USAN:INN:BAN]
- DB00207
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)13-((2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-1-oxa-6-azacyclopentadecan-15-one
- Zitromax Avium 600
- AZITHROMYCIN [HSDB]
- AB00698251-10
- NCGC00090753-01
- Spectrum2_001582
- J01FA10
- BDBM50373918
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranoside
- AKOS015895044
- MLS001304005
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*))-
- 9-Deoxo-9a-aza-9a-methyl-9a-homoerythromycin A
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- KBio2_003355
- Tox21_111008
- Zythromax
- KBio2_005923
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-
- AZITHROMYCIN [MI]
- Zentavion
- SR-05000002067-1
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-?-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-?-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN [WHO-DD]
- A905251
- N46072
- MLS001201763
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- Azithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard
- Spectrum_000307
- azithromycin anhydrous
- BRD-K74501079-001-18-1
- KBio1_000233
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranoside
- NCGC00258564-01
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-
- EC 617-500-5
- AZITHROMYCIN [USP MONOGRAPH]
- MLS001332499
- CP-62993
- Zithromac
- Azyter
- SR-05000002067-2
- SPECTRUM1503679
- Azithromycin (Zithromax)
- NSC643732
- NCGC00090753-04
- HMS1922G12
- HMS500L15
- SPBio_001544
- UNII-J2KLZ20U1M
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-
- HMS2094M11
- Tox21_201011
- 83905-01-5
- Azitromicine
- HY-17506
- CP-62,993
- BSPBio_002285
- GTPL6510
- Z-Pak (Azithromycin)
- Azithramycine
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
- DRG-0104
- Azimakrol
- NCGC00090753-02
- Spectrum5_001867
- KBio2_000787
- Toraseptol
- Zithromycin
- MLS001066331
- Azithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
- Anhydrous azithromycin
- AB00698251_11
- NSC-758625
- Q165399
- Spectrum3_000653
- CHEMBL529
- Trulimax
- Azithromycin Identity, United States Pharmacopeia (USP) Reference Standard
- CCRIS 1961
- A-9941
- Azitromicina
- DTXCID6010760
- SMR000471864
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-3,5,6,8,10,12,14-heptamethy...
- NCGC00090753-06
- NC00712
- [2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*)]-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-
- Azigram
- Azithromycin, analytical standard
- Z1558483766
- Spectrum4_000186
- Aritromicina
- BIDD:GT0792
- HB4336
- 13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L</span>-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D</span>-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
- AZITHROMYCIN, UNSPECIFIED HYDRATION
- 1ST7816
- A2076
- BRD-K74501079-001-15-7
-
- MDL: MFCD00873574
- Inchi: 1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
- Chave InChI: MQTOSJVFKKJCRP-BICOPXKESA-N
- SMILES: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@H]1[C@@](O)(C)C[C@@H](C)CN(C)[C@H](C)[C@@H](O)[C@@](O)(C)[C@@H](CC)OC(=O)[C@H](C)[C@@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H]1C
- BRN: 5387583
Propriedades Computadas
- Massa Exacta: 748.50900
- Massa monoisotópica: 748.50852574 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 14
- Contagem de Átomos Pesados: 52
- Contagem de Ligações Rotativas: 7
- Complexidade: 1150
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 18
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Peso Molecular: 749.0
- Carga de Superfície: 0
- XLogP3: 4
- Superfície polar topológica: 180
Propriedades Experimentais
- Cor/Forma: 白色结晶。
- Densidade: 1.2±0.1 g/cm3
- Ponto de Fusão: 113-115 ºC
- Ponto de ebulição: 822.1±65.0°C at 760 mmHg
- Ponto de Flash: 451.0±34.3 °C
- Índice de Refracção: 1.536
- Solubilidade: soluble in ethanol and DSMO, minimally soluble in water
- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents.
- PSA: 180.08000
- LogP: 1.83860
- Rotação Específica: D20 -37° (c = 1 in CHCl3)
- Solubilidade: 不确定。
- Pressão de vapor: 2.65X10-24 mm Hg at 25 °C (est)
Azithromycin Informações de segurança
-
Símbolo:
- Palavra de Sinal:Danger
- Declaração de perigo: H317-H334
- Declaração de Advertência: P261-P280-P342 + P311
- WGK Alemanha:2
- Código da categoria de perigo: 42/43
- Instrução de Segurança: 22-36/37-45
- RTECS:RN6960000
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Azithromycin Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| AstaTech | N46072-1/G |
AZITHROMYCIN |
83905-01-5 | 97% | 1g |
$92 | 2023-09-15 | |
| AstaTech | N46072-5/G |
AZITHROMYCIN |
83905-01-5 | 97% | 5g |
$288 | 2023-09-15 | |
| AstaTech | N46072-10/G |
AZITHROMYCIN |
83905-01-5 | 97% | 10/G |
$497 | 2022-05-31 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BA7017-100g |
Azithromycin |
83905-01-5 | ≥98% | 100g |
¥550元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BA7017-25g |
Azithromycin |
83905-01-5 | ≥98% | 25g |
¥180元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BA7017-5g |
Azithromycin |
83905-01-5 | ≥98% | 5g |
¥50元 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014324-25g |
Azithromycin |
83905-01-5 | 98% | 25g |
¥276 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014324-5g |
Azithromycin |
83905-01-5 | 98% | 5g |
¥93 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014324-1g |
Azithromycin |
83905-01-5 | 98% | 1g |
¥41 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014324-100g |
Azithromycin |
83905-01-5 | 98% | 100g |
¥612 | 2024-05-21 |
Azithromycin Método de produção
Método de produção 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9.0 - 10.0
1.3 Reagents: Formic acid ; rt → 42 °C; 12 h, pH 5.0 - 6.0, 38 - 42 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10.3 - 10.8
Método de produção 2
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Método de produção 3
Método de produção 4
Método de produção 5
Método de produção 6
1.2 Reagents: Citric acid Solvents: Acetone , Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 2.5, rt; rt → 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 11.5, < 10 °C
1.5 Reagents: Formic acid , Dichloromethane Solvents: Dichloromethane ; rt → reflux; 5 h, reflux
Método de produção 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Azithromycin Raw materials
- Azathramycin
- 1-Oxa-6-azacyclopentadecan-15-one, 13-[[2,6-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl]oxy]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-ethyl-3,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]...
- 342371-84-0
- Erythromycin A 6,9-Imino Ether
- Azithromycin Impurity 2
Azithromycin Preparation Products
Azithromycin Fornecedores
Azithromycin Literatura Relacionada
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos oxigenados compostos organoxigenados Aminossacarídeos
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos oxigenados compostos organoxigenados Carboidratos e conjugados de carboidratos Aminossacarídeos
- Outro, apenas o texto traduzido. Reagentes Químicos
Informações adicionais sobre Azithromycin
Azithromycin (83905-01-5): O Que É e Como Funciona
A Azithromycin (CAS 83905-01-5) é um antibiótico macrolídeo amplamente utilizado no tratamento de infecções bacterianas, como pneumonia, bronquite e doenças sexualmente transmissíveis. Sua estrutura química única, derivada da eritromicina, permite uma ação prolongada no organismo, reduzindo a frequência de dosagem. Estudos recentes destacam sua eficácia contra Chlamydia trachomatis e Mycoplasma pneumoniae, tornando-o um tema quente na pesquisa farmacêutica. Além disso, sua biodisponibilidade oral superior a 37% e meia-vida longa (68 horas) são vantagens competitivas no mercado de antimicrobianos.
Azithromycin (83905-01-5): Aplicações Clínicas e Benefícios
Na prática clínica, a Azithromycin é prescrita para infecções do trato respiratório, otite média e até como terapia adjuvante em COVID-19 (embora com controvérsias). Pesquisas de 2023 revelam seu potencial em reduzir inflamações crônicas em pacientes com DPOC. Um diferencial é seu regime posológico simplificado (geralmente 500 mg/dia por 3 dias), que melhora a adesão do paciente. Destaca-se também seu uso pediátrico em suspensão oral, com perfil de segurança validado pela ANVISA e FDA. Dados do ClinicalTrials.gov mostram 127 estudos ativos explorando novas indicações, incluindo combinações com antivirais.
Azithromycin (83905-01-5): Mecanismo de Ação e Resistência Bacteriana
O mecanismo da Azithromycin baseia-se na inibição da síntese proteica bacteriana, ligando-se à subunidade 50S do ribossomo. Porém, o aumento de cepas resistentes (como Streptococcus pneumoniae com genes ermB) preocupa a OMS. Um relatório de 2024 alerta que 28% das amostras de gonorreia já apresentam resistência. Estratégias emergentes incluem a combinação com ceftriaxona ou o desenvolvimento de análogos modificados (ex: solithromycin). Laboratórios estão investindo em testes rápidos de sensibilidade para orientar terapias personalizadas.
Azithromycin (83905-01-5): Perfil de Segurança e Efeitos Colaterais
Apesar de bem tolerada, a Azithromycin pode causar reações adversas como náuseas (12% dos casos) e arritmias cardíacas em pacientes com QT longo. A EMA emitiu um alerta em 2022 sobre riscos hepatobiliares em uso prolongado. Contudo, análises de farmacovigilância mostram que 89% dos eventos são leves e autolimitados. Pacientes com alergia a β-lactâmicos frequentemente a utilizam como alternativa segura. Protocolos recentes recomendam monitorar eletrólitos séricos durante o tratamento para mitigar riscos cardiovasculares.
Azithromycin (83905-01-5): Inovações e Futuro na Indústria Farmacêutica
A indústria está revolucionando a entrega de Azithromycin com nanopartículas lipídicas que aumentam sua concentração pulmonar em 300%. Patentes recentes descrevem formulações de liberação controlada para malária e leishmaniose. Um avanço promissor é seu uso em filmes orodispersíveis (ODF) para populações pediátricas e geriátricas. Com um mercado global projetado para atingir US$ 1.8 bilhão até 2027, empresas estão investindo em processos de síntese verde para o CAS 83905-01-5, reduzindo solventes orgânicos na produção. A combinação com imunomoduladores também é uma fronteira explorada em oncologia.
83905-01-5 (Azithromycin) Produtos relacionados
- 10191-41-0(DL-alpha-Tocopherol)
- 612069-30-4(3'-N-4-(Acetylamino)phenylsulfonyl-3'-N-demethyl Azithromycin)
- 114-07-8(Erythromycin)
- 119-36-8(Methyl salicylate)
- 612069-31-5(3’-N-Desmethyl-3’-N-tosyl Azithromycin)
- 8004-87-3(Basic Violet 1)
- 763924-54-5(2-Desethyl-2-propylazithromycin)
- 18323-44-9(Clindamycin)
- 1264-62-6(Erythromycin ethylsuccinate)
- 90503-06-3(Azithromycin N-Oxide)